molecular formula C20H20O5 B3753037 7-butoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one

7-butoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one

Cat. No.: B3753037
M. Wt: 340.4 g/mol
InChI Key: BSMZBFPTDPCTRU-UHFFFAOYSA-N
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Description

7-butoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one is an organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a chromone core substituted with butoxy and methoxyphenoxy groups, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4H-chromen-4-one, butyl bromide, and 4-methoxyphenol.

    Alkylation: The chromone core is alkylated using butyl bromide under basic conditions to introduce the butoxy group at the 7-position.

    Etherification: The 4-methoxyphenol is then reacted with the alkylated chromone in the presence of a suitable base to form the ether linkage at the 3-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-butoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The butoxy and methoxyphenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as anti-inflammatory, antioxidant, or antimicrobial properties.

    Medicine: The compound could be investigated for its potential therapeutic effects in treating diseases.

    Industry: It may find applications in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 7-butoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one would depend on its specific biological activities. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, modulating various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    7-butoxy-4H-chromen-4-one: Lacks the methoxyphenoxy group, which may result in different biological activities.

    3-(4-methoxyphenoxy)-4H-chromen-4-one: Lacks the butoxy group, potentially altering its chemical properties and reactivity.

    7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one: Substitutes the butoxy group with a methoxy group, which may influence its solubility and biological effects.

Uniqueness

The presence of both butoxy and methoxyphenoxy groups in 7-butoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one may confer unique chemical and biological properties, making it distinct from other similar compounds. These substitutions can affect the compound’s solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

7-butoxy-3-(4-methoxyphenoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-3-4-11-23-16-9-10-17-18(12-16)24-13-19(20(17)21)25-15-7-5-14(22-2)6-8-15/h5-10,12-13H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMZBFPTDPCTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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